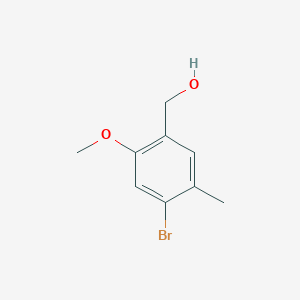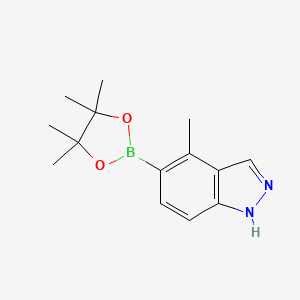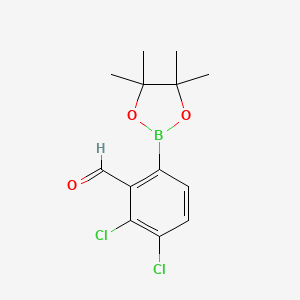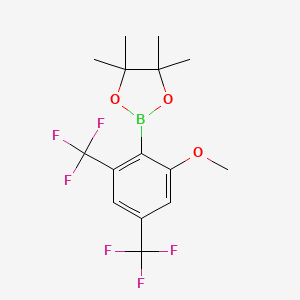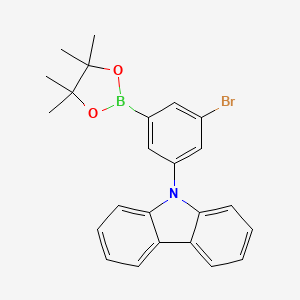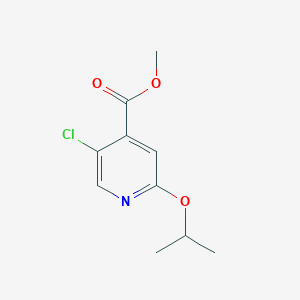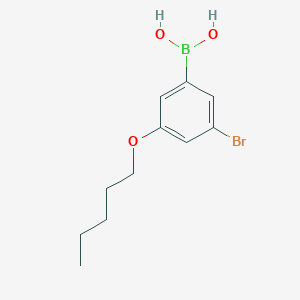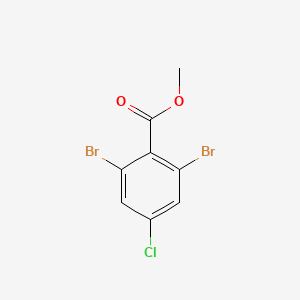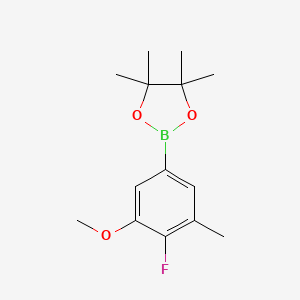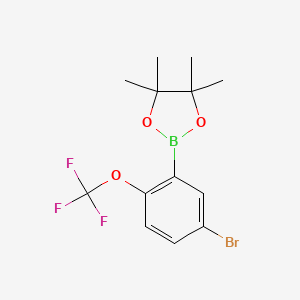
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester” is a boronic ester. Its IUPAC name is 2-(5-bromo-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 366.97 .
Molecular Structure Analysis
The molecular formula of this compound is C13H15BBrF3O3 . The InChI code is 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 .Chemical Reactions Analysis
Boronic esters, including this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds and the study of enzyme kinetics. It has also been used to study the binding affinity of small molecules to enzymes, as well as to study the effects of small molecules on the activity of enzymes. Additionally, this compound has been used to study the structure and function of proteins and other macromolecules.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids and their esters, like the 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester, act as the organoboron reagent . They undergo transmetalation with a palladium catalyst, transferring the organoboron group to the palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids and their esters, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature .
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester has several advantages for laboratory experiments. It is a stable, non-toxic, and water-soluble compound that has been used in a variety of laboratory experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory research. However, this compound also has some limitations. It is not as effective as some other boronic acid based inhibitors, and it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several potential future directions for 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester research. These include further studies into its mechanism of action, as well as its use in the synthesis of organic compounds and the study of enzyme kinetics. Additionally, this compound could be used to study the structure and function of proteins and other macromolecules, as well as to study the effects of small molecules on the activity of enzymes. Finally, further research into its synthesis and cost-effectiveness could lead to improved synthesis methods and lower costs for laboratory experiments.
Synthesemethoden
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester can be synthesized in a two-step process. The first step involves the reaction of 2-trifluoromethoxyphenylboronic acid (TFPBA) with bromine to form 5-bromo-2-trifluoromethoxyphenylboronic acid (5-Br-TFPBA). The second step of the synthesis involves the reaction of 5-Br-TFPBA with pinacol to form this compound. The reaction can be carried out in a variety of solvents, such as THF, DMF, and DMSO, and is typically completed within a few hours.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-[5-bromo-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXGLWLGJHGJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

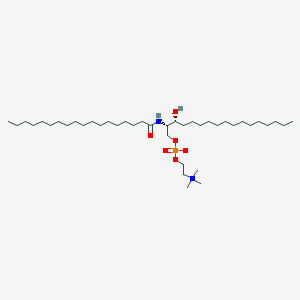
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

